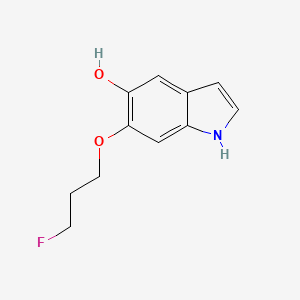
2,2,2-Trifluoro-1-(5-methoxy-7-methylindol-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,2-Trifluoro-1-(5-methoxy-7-methylindol-1-yl)ethanone is a synthetic organic compound characterized by the presence of trifluoromethyl and indole groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(5-methoxy-7-methylindol-1-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-methoxy-7-methylindole and trifluoroacetyl chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A common solvent used is dichloromethane (DCM).
Catalysts: Catalysts such as Lewis acids (e.g., aluminum chloride) may be used to facilitate the reaction.
Procedure: The trifluoroacetyl chloride is added dropwise to a solution of 5-methoxy-7-methylindole in DCM, followed by the addition of the catalyst. The reaction mixture is stirred at low temperature (0-5°C) for several hours.
Purification: The product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield.
化学反応の分析
Types of Reactions
2,2,2-Trifluoro-1-(5-methoxy-7-methylindol-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted indole derivatives.
科学的研究の応用
2,2,2-Trifluoro-1-(5-methoxy-7-methylindol-1-yl)ethanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Materials Science: It is used in the synthesis of novel materials with unique electronic properties.
Biological Studies: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It serves as an intermediate in the production of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of 2,2,2-Trifluoro-1-(5-methoxy-7-methylindol-1-yl)ethanone involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors in the central nervous system, modulating their activity.
Pathways Involved: It can influence signaling pathways related to neurotransmission, potentially affecting mood and cognition.
類似化合物との比較
Similar Compounds
- 2,2,2-Trifluoro-1-(6-methoxy-1,3-benzodioxol-5-yl)ethanone
- 2,2,2-Trifluoro-1-(2-fluoro-4-methoxyphenyl)ethanone
- 2,2,2-Trifluoro-1-(m-tolyl)ethanone
Uniqueness
2,2,2-Trifluoro-1-(5-methoxy-7-methylindol-1-yl)ethanone is unique due to its indole core, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new pharmaceuticals and materials.
特性
分子式 |
C12H10F3NO2 |
|---|---|
分子量 |
257.21 g/mol |
IUPAC名 |
2,2,2-trifluoro-1-(5-methoxy-7-methylindol-1-yl)ethanone |
InChI |
InChI=1S/C12H10F3NO2/c1-7-5-9(18-2)6-8-3-4-16(10(7)8)11(17)12(13,14)15/h3-6H,1-2H3 |
InChIキー |
PYRPULXGPRSJJU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC2=C1N(C=C2)C(=O)C(F)(F)F)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


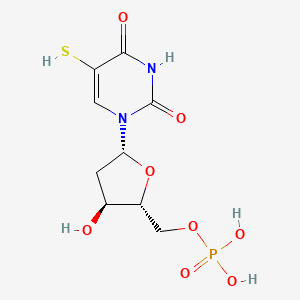
![(2E)-N-[(4-Methoxyphenyl)methyl]-1-methylpyrimidin-2(1H)-imine](/img/structure/B12936905.png)

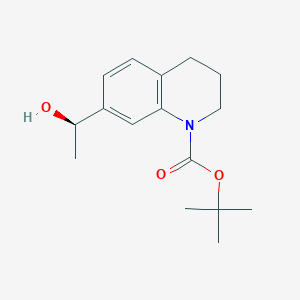

![6-(3-Nitrophenyl)-2-[(propan-2-yl)amino]quinazolin-7(1H)-one](/img/structure/B12936928.png)
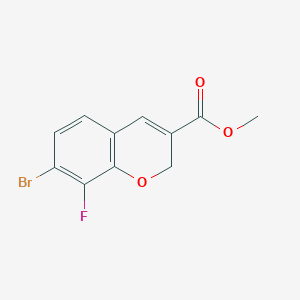

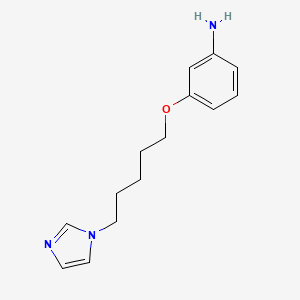
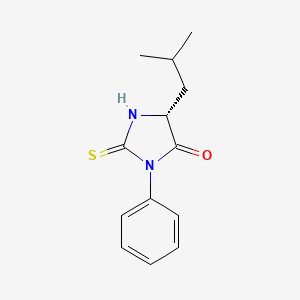

![N-(6-Chloro-4-(cyclohexylamino)pyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B12936976.png)
